![molecular formula C8H12O4 B2957036 2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid CAS No. 2344678-33-5](/img/structure/B2957036.png)

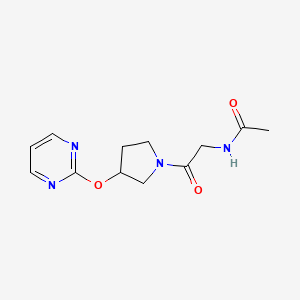

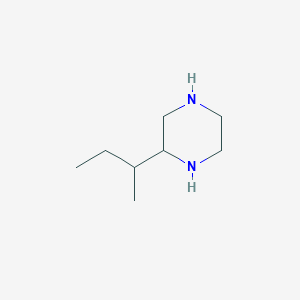

2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Acylation of Furans

The study by Ji, Pan, Dauenhauer, and Gorte (2019) on the acylation of furan and 2-methylfuran with acetic acid over H-ZSM-5 catalysts highlights potential applications in the synthesis of furan-based chemicals. This research demonstrates the feasibility of direct carbon-carbon acylation reactions involving furans, which could be useful in producing various furan derivatives for pharmaceuticals or materials science applications. Selectivities for these reactions can approach 100% under certain conditions, pointing to efficient pathways for synthesizing acylated furans (Ji, Pan, Dauenhauer, & Gorte, 2019).

Bio-based Chemical Production

Teong, Yi, and Zhang (2014) discuss the production of hydroxymethylfurfural (HMF), a key furan derivative, from biomass resources. HMF and its derivatives, such as furfural and 2,5-furandicarboxylic acid (FDCA), have been identified as valuable bio-based chemicals with applications ranging from fuels to bulk chemicals. This work underscores the importance of furan derivatives as sustainable alternatives to petroleum-based chemicals, offering insights into the green synthesis of important furan-based intermediates (Teong, Yi, & Zhang, 2014).

Enzyme-Catalyzed Synthesis

Jia, Zong, Zheng, and Li (2019) developed a dual-enzyme cascade system for the synthesis of furan carboxylic acids from HMF, showcasing an innovative approach to converting bio-based resources into valuable chemicals. This method, leveraging the catalytic promiscuity of alcohol dehydrogenases, allows for the efficient and controlled production of FDCA and other furan carboxylic acids, highlighting potential applications in the pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).

Antibacterial and Antioxidant Activities

Ma, Ma, Li, and Wang (2016) identified new furan derivatives from Aspergillus flavus with potent antibacterial and moderate antioxidant activities. Such findings indicate the potential of furan compounds in developing new antimicrobial and antioxidant agents, which could have significant implications for medical and food preservation applications (Ma, Ma, Li, & Wang, 2016).

Catalytic Oxidation for Polymer Production

Casanova, Iborra, and Corma (2009) explored the aerobic oxidation of HMF into FDCA, a precursor for biodegradable plastics. This work demonstrates the use of gold nanoparticle catalysts for high-yield conversion of HMF to FDCA in water, presenting a sustainable pathway for producing biopolymers from renewable resources (Casanova, Iborra, & Corma, 2009).

Eigenschaften

IUPAC Name |

2-(2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-8(10)4-5-3-7-6(12-5)1-2-11-7/h5-7H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTPIPIHPOKUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1OC(C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)

![N-1,3-benzodioxol-5-yl-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2956967.png)

![(E)-4-oxo-4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]but-2-enoic acid](/img/structure/B2956968.png)

![1,1-Difluorospiro[2.3]hexan-5-one](/img/structure/B2956972.png)

![8-chloro-2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2956974.png)

![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2956975.png)

![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-fluorobenzenesulfonohydrazide](/img/structure/B2956976.png)